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molecular formula C9H8N2S B2801683 4-o-Tolyl-[1,2,3]thiadiazole CAS No. 449758-09-2

4-o-Tolyl-[1,2,3]thiadiazole

Cat. No. B2801683
M. Wt: 176.24
InChI Key: ACYMMEQOQBHCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610701B2

Procedure details

To thionyl chloride (1 ml), cooled to 0° C. was added N′-(1-o-tolyl-ethylidene)-hydrazinecarboxylic acid ethyl ester. The reaction mixture was heated to 60° C. for 1 h. Solvent evaporation gave 4-o-tolyl-[1,2,3]thiadiazole; 1H NMR (CDCl3, 400 MHz) δ8.51 (s, 1H), 7.65 (d, 1H, J=7.3 Hz), 7.36 (m, 3H), 2.46 (s, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
N′-(1-o-tolyl-ethylidene)-hydrazinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)=O.C(OC([NH:10][N:11]=[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20])[CH3:13])=O)C>>[C:15]1([CH3:20])[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]1[N:11]=[N:10][S:1][CH:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
N′-(1-o-tolyl-ethylidene)-hydrazinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)NN=C(C)C1=C(C=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C=1N=NSC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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